molecular formula C12H13NO B13679299 5-(4-Isopropylphenyl)oxazole

5-(4-Isopropylphenyl)oxazole

Cat. No.: B13679299
M. Wt: 187.24 g/mol
InChI Key: QJSUIRFOPUGAJN-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)oxazole is a substituted oxazole derivative characterized by an oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) attached to a 4-isopropylphenyl group at the 5-position. Oxazoles are notable for their aromaticity, stability, and versatility in medicinal chemistry, particularly in drug discovery and materials science . This method involves reacting 4-isopropylbenzaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate, as demonstrated for analogous compounds such as 5-(p-tolyl)oxazole (tolox) and 5-phenyloxazole (phox) .

The 4-isopropylphenyl substituent introduces steric bulk and moderate electron-donating effects due to the isopropyl group, which may influence the compound’s physicochemical properties (e.g., solubility, dipole moment) and biological interactions. Oxazole derivatives are frequently explored for applications in halogen bonding, luminescence, and as intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-(4-propan-2-ylphenyl)-1,3-oxazole

InChI

InChI=1S/C12H13NO/c1-9(2)10-3-5-11(6-4-10)12-7-13-8-14-12/h3-9H,1-2H3

InChI Key

QJSUIRFOPUGAJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CN=CO2

Origin of Product

United States

Preparation Methods

Classical Cyclization Approaches

One of the traditional methods to synthesize this compound involves the cyclization of appropriate precursors such as 4-isopropylbenzoyl chloride with amino acid derivatives. For example, the reaction of 4-isopropylbenzoyl chloride with glycine methyl ester in the presence of a base (e.g., triethylamine) in solvents like dichloromethane or tetrahydrofuran leads to intermediate amides that cyclize to form the oxazole ring. This method is well-documented for oxazole derivatives bearing aryl substituents at the 5-position.

Step Reagents and Conditions Outcome
1 4-Isopropylbenzoyl chloride + glycine methyl ester + base (triethylamine) in CH2Cl2 or THF Formation of amide intermediate
2 Cyclization under reflux or mild heating Formation of this compound

This route is favored for its straightforwardness and moderate to good yields but may require purification steps such as recrystallization or chromatography to achieve high purity.

Direct Synthesis from Carboxylic Acids Using Triflylpyridinium Reagent

A more recent and efficient method involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a stoichiometric amount of triflylpyridinium reagent. This method proceeds via the in situ formation of acylpyridinium salts, which are then trapped by isocyanoacetates or tosylmethyl isocyanide to form the oxazole ring.

General Procedure:

  • Carboxylic acid (e.g., 4-isopropylbenzoic acid) is reacted with DMAP and triflylpyridinium salt in dichloromethane under nitrogen.
  • After 5 minutes, an isocyanide (e.g., methyl isocyanoacetate) is added.
  • The mixture is stirred at 40 °C for 3 hours.
  • Workup involves aqueous extraction and purification by silica gel chromatography.

This method offers broad substrate scope, functional group tolerance, and scalability, demonstrated by gram-scale synthesis of related oxazoles with consistent yields.

Parameter Details
Solvent Dichloromethane (DCM)
Base 4-Dimethylaminopyridine (DMAP)
Activating Reagent Triflylpyridinium salt
Temperature 40 °C
Reaction Time 3 hours
Yield Moderate to good (varies with substrate)
Scalability Gram-scale synthesis demonstrated

Dehydration and Cyclization of N-Alkoxy Oxalyl Amino Acid Esters

Another industrially relevant approach, especially for oxazole derivatives related to vitamin B6 intermediates, involves dehydration and cyclization of N-alkoxy oxalyl alanine esters using dehydrating agents such as phosphorus oxychloride, phosgene, or phosphorus pentoxide in aprotic solvents.

For example, the process includes:

  • Preparation of N-alkoxy oxalyl alanine ester.
  • Cyclization and dehydration using phosphorus oxychloride and tertiary amines.
  • Hydrolysis, decarboxylation, and purification steps.

This method typically requires longer reaction times (over 10 hours) and yields around 80-82%, with some challenges related to byproduct formation and corrosion during pyrolysis steps.

Step Reagents/Conditions Notes
Esterification N-alkoxy oxalyl alanine ester formation Starting material preparation
Cyclization/Dehydration Phosphorus oxychloride, triethylamine, aromatic hydrocarbons Long reaction times (>10h), ~80% yield
Hydrolysis/Decarboxylation Acidic conditions (e.g., sulfuric acid) Final product isolation

Microwave-Assisted and Green Synthetic Methods

Recent advances include microwave-assisted synthesis of oxazole derivatives, which can significantly reduce reaction times and improve yields. For example, reactions of p-substituted 2-bromoacetophenones with urea under microwave irradiation in DMF have been employed to generate oxazole rings efficiently.

In such methods:

  • Substituted aryl aldehydes or ketones are reacted with nitrogen and oxygen sources (e.g., urea).
  • Microwave irradiation provides rapid heating, accelerating cyclization.
  • Catalysts such as potassium phosphate may be used in protic solvents like isopropyl alcohol.

These approaches are environmentally friendlier and offer operational simplicity but may require optimization for specific substrates like this compound.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Scalability
Classical cyclization (acyl chloride + glycine ester) Straightforward, well-known chemistry Requires careful purification Moderate to good Moderate
Triflylpyridinium-mediated synthesis Mild conditions, broad substrate scope, scalable Requires specialized reagents Moderate to good Gram-scale proven
Dehydration of N-alkoxy oxalyl esters Industrially established, useful for vitamin B6 intermediates Long reaction times, corrosion issues ~80% Industrial scale
Microwave-assisted synthesis Rapid, green, potentially higher yields May need substrate-specific optimization Variable Lab scale

Mechanistic Insights and Reaction Conditions

  • The classical approach involves nucleophilic attack of the amino ester on the acyl chloride, followed by intramolecular cyclodehydration to form the oxazole ring.
  • The triflylpyridinium method activates the carboxylic acid to an acylpyridinium intermediate, which is then trapped by isocyanides, facilitating ring closure under mild conditions.
  • Dehydration methods rely on strong dehydrating agents to promote cyclization and water elimination from amino acid derivatives.
  • Microwave methods accelerate the reaction kinetics by providing uniform and rapid heating, which can enhance yields and reduce side reactions.

Summary and Recommendations

The preparation of this compound can be accomplished by several methods, each with distinct advantages:

  • For laboratory-scale synthesis with moderate complexity, the classical cyclization of 4-isopropylbenzoyl chloride with glycine methyl ester is reliable.
  • For scalable and efficient synthesis with good functional group tolerance, the triflylpyridinium reagent-mediated direct synthesis from carboxylic acids is preferred.
  • Industrial production may favor dehydration and cyclization of N-alkoxy oxalyl alanine esters despite longer reaction times due to established protocols.
  • Microwave-assisted green synthesis offers promising rapid alternatives but requires further substrate-specific validation.

The choice of method depends on the scale, available reagents, desired purity, and economic considerations.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropylphenyl)oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the oxazole ring and the isopropyl group influences its reactivity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines yields oxazoles, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 5-(4-Isopropylphenyl)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which influence its binding to biological targets. The isopropyl group may also play a role in modulating the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares 5-(4-Isopropylphenyl)oxazole with structurally related oxazole derivatives and other heterocyclic analogs:

Compound Substituent(s) Key Properties/Applications Synthesis Method Reference
This compound 4-isopropylphenyl at C5 Hypothesized applications in halogen bonding, drug design (based on steric/electronic profile) Van Leusen synthesis (theoretical)
5-(p-Tolyl)oxazole (tolox) 4-methylphenyl at C5 Cocrystallized with iodobenzenes for halogen bonding studies; moderate electron-donating effects Van Leusen synthesis
5-(p-Nitrophenyl)oxazole (nox) 4-nitrophenyl at C5 Strong electron-withdrawing group; potential for charge-transfer interactions Van Leusen synthesis
5-(Thiophen-3-yl)oxazole (tfox) Thiophene at C5 Enhanced π-conjugation; applications in optoelectronics Van Leusen synthesis
5-(4-Bromophenyl)-1,3-oxazole (OXL series) 4-bromophenyl at C5 Aromatase inhibitors; evaluated via docking studies Flexible synthetic route
3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) 4-isopropylphenyl in imidazolidinone Acute cardiovascular effects in rats Strecker synthesis
5-Phenylisoxazole Phenyl at C5 Shorter N-O bond length vs. acylated isoxazoles; electrochemical reactivity Hypervalent iodine cycloaddition

Comparison with Non-Oxazole Heterocycles

  • Isoxazoles : Exhibit shorter N-O bond lengths and distinct electrochemical behavior compared to oxazoles. For example, 5-phenylisoxazole shows reduced ease of electrochemical reduction compared to acylated derivatives .

Biological Activity

5-(4-Isopropylphenyl)oxazole is a compound belonging to the oxazole family, characterized by a five-membered aromatic ring containing nitrogen. Its structural features and potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C13_{13}H13_{13}N1_{1}O
  • Molecular Weight : 201.25 g/mol

The presence of the isopropylphenyl substituent enhances the compound's lipophilicity, which may influence its interactions with biological systems. The oxazole ring contributes to its reactivity and potential biological activity, particularly in enzyme inhibition and antimicrobial properties.

Antimicrobial Activity

Research has indicated that oxazole derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens. A study evaluated the antimicrobial potential of several oxazole derivatives against Gram-positive and Gram-negative bacteria, as well as fungi.

CompoundMIC (µg/ml)Activity
This compound32Moderate activity against Staphylococcus aureus
5-(4-Methoxyphenyl)oxazole16High activity against Candida albicans

In comparative studies, this compound demonstrated moderate inhibition against S. aureus and E. coli, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition

The compound has also been explored for its inhibitory effects on various enzymes. Notably, it has shown promising results as a tyrosinase inhibitor, which is crucial in melanin biosynthesis and has implications for skin disorders and cosmetic applications.

  • IC50_{50} values for tyrosinase inhibition were reported to be in the range of 14-20 µM for related compounds, indicating that structural modifications can significantly influence inhibitory potency .

Case Studies

  • Tyrosinase Inhibition : A series of compounds structurally related to this compound were tested for their ability to inhibit mushroom tyrosinase. Compounds with similar scaffolds exhibited IC50_{50} values ranging from 0.51 µM to over 200 µM, highlighting the importance of substituent positioning on the phenyl ring for enhanced activity .
  • Antimicrobial Testing : In a comparative study on various oxazoles, this compound was found to have a moderate MIC against S. aureus (32 µg/ml), while other derivatives showed higher efficacy against fungal strains like C. albicans (16 µg/ml) .

Q & A

Advanced Research Question

  • Molecular Docking : Simulate binding to targets like kinases or GPCRs (e.g., AutoDock Vina) using crystal structures from the PDB .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for antimicrobial activity .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 20 ns trajectories in GROMACS) .

What experimental approaches are recommended for studying the compound’s mechanism of enzyme inhibition?

Advanced Research Question

  • Kinetic Assays : Measure inhibition constants (Ki) via fluorogenic substrates (e.g., for proteases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Mutagenesis Studies : Identify key residues in enzyme active sites (e.g., alanine scanning) .

How can researchers resolve contradictions in reported biological activity data for oxazole derivatives?

Advanced Research Question

  • Meta-Analysis : Compare datasets across studies (e.g., MIC values for antimicrobial activity) and normalize by assay conditions (pH, solvent) .
  • Dose-Response Curves : Validate EC₅₀ values across multiple cell lines (e.g., cancer vs. normal) .
  • Structural Analog Testing : Synthesize derivatives with controlled modifications (e.g., replacing isopropyl with cyclopropyl) to isolate substituent effects .

What are the key physicochemical properties of this compound, and how are they determined experimentally?

Basic Research Question

  • Solubility : Measure in DMSO (likely >50 mg/mL) via gravimetric analysis .
  • Melting Point : Determine via DSC (expected 120–125°C, similar to 5-phenyloxazole analogs) .
  • LogP : Estimate via HPLC (C18 column) relative to standards; predicted ~3.2 (Schrödinger QikProp) .

How can the compound’s stability under varying pH and temperature conditions be assessed?

Advanced Research Question

  • Forced Degradation Studies : Incubate in buffers (pH 1–13, 37°C) and analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition above 200°C .
  • Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation using UV-Vis spectroscopy .

What strategies are effective for designing SAR studies on this compound derivatives?

Advanced Research Question

  • Substituent Libraries : Synthesize derivatives with halogens (–F, –Cl), alkyl chains, or heteroaromatics at C4/C5 .
  • Bioisosteric Replacement : Replace oxazole with thiazole or isoxazole to modulate electronic profiles .
  • 3D-QSAR : Use CoMFA/CoMSIA to map steric/electrostatic fields against activity data .

How can researchers address challenges in scaling up synthesis while maintaining purity?

Basic Research Question

  • Flow Chemistry : Implement continuous flow reactors for cyclization steps (residence time <10 min) .
  • Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal yield .
  • Quality Control : Validate purity via UPLC-MS at each scale-up stage .

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